Baylis–Hillman Reaction Rate: 4-Isoxazolecarbaldehydes Are Intrinsically Slower Electrophiles Than 5-Isoxazolecarbaldehydes
In the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO (0.5 equiv) under neat conditions, substituted 4-isoxazolecarbaldehydes required 2–7 days to reach completion and afforded products in 42–89% yield, depending on the alkene and base stoichiometry [1]. By contrast, the corresponding 5-isoxazolecarbaldehydes complete the same transformation in under 1 hour and deliver products in 90–95% yield [1]. The mechanistic basis for this ~100-fold difference in reaction time is the absence in 4-isoxazolecarbaldehydes of a proximal heteroatom that can facilitate the elimination of the base during the rate-determining proton-transfer step, a feature present in the 5-isomer [1]. A later computational study demonstrated that the intrinsic MBH reactivity of 4-isoxazolecarbaldehyde can be enhanced by over 10⁴-fold through installation of an electron-withdrawing ester substituent at the C-3 position, underscoring that the 3-methyl substituent in the target compound does not provide this activating effect [2].
| Evidence Dimension | Baylis–Hillman reaction completion time and yield (methyl acrylate, DABCO, neat conditions) |
|---|---|
| Target Compound Data | 2–7 days; yield range 42–89% (for substituted 4-isoxazolecarbaldehydes as a class, including 3-methyl-5-phenyl derivatives) |
| Comparator Or Baseline | Substituted 5-isoxazolecarbaldehydes: ≤1 hour; yield 90–95% |
| Quantified Difference | Reaction time approximately 50–170× longer for 4-isoxazolecarbaldehydes; yield 6–48 percentage points lower |
| Conditions | Baylis–Hillman reaction: methyl acrylate, DABCO (0.5 equiv), neat, room temperature [1] |
Why This Matters
Procurement of the correct regioisomer is critical for laboratories planning Baylis–Hillman derivatization; selecting a 5-isoxazolecarbaldehyde by mistake would produce dramatically different reaction kinetics and yield expectations.
- [1] Roy, A. K.; Batra, S. Highly Substituted Isoxazoles: The Baylis–Hillman Reaction of Substituted 4-Isoxazolecarbaldehydes and Attempted Cyclization to Isoxazole-Annulated Derivatives. Synthesis 2003, No. 9, 1347–1356 (see Table 1 and comparative discussion). View Source
- [2] Kunnikuruvan, S.; Batra, S.; Nair, N. N. Enhancing the Reaction Rates of Morita–Baylis–Hillman Reaction in Heterocyclic Aldehydes by Substitutions. ChemPhysChem 2012, 13 (16), 3723–3730. View Source
